Molecular Weight Differentiation
2-(2-Ethoxy-2-oxoethyl)isoquinolinium (MW 216.26) [1] offers a significantly lower molecular weight compared to common substituted analogs: 1-benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium (MW 340.8, +57.6%) and 1-(4-chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium (MW 340.8) . This molecular weight differential translates to meaningful differences in physicochemical properties including lipophilicity, aqueous solubility, and membrane permeability.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 216.26 |
| Comparator Or Baseline | 1-Benzyl-2-(2-ethoxy-2-oxoethyl)isoquinolinium: 340.8; 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium: 340.8; 6-Methoxy-2-(2-ethoxy-2-oxoethyl)isoquinolinium bromide: 326.19 |
| Quantified Difference | Target MW is 36-58% lower than comparators (difference range: 110-125 g/mol) |
| Conditions | Calculated from molecular formula (C13H14NO2+ vs. C20H19ClNO2+ and C20H20NO2+) |
Why This Matters
Lower molecular weight improves ligand efficiency metrics in early-stage drug discovery and enhances aqueous solubility, which is critical for biochemical assay compatibility.
- [1] ChemSrc. 2-(2-Ethoxy-2-oxoethyl)isoquinolinium, CAS 59773-35-2. Available at: https://m.chemsrc.com/en/cas/59773-35-2_1174917.html View Source
